molecular formula C7H9F3N2O B12283714 1,3-Dimethyl-alpha-(trifluoromethyl)-1H-pyrazole-5-methanol

1,3-Dimethyl-alpha-(trifluoromethyl)-1H-pyrazole-5-methanol

Cat. No.: B12283714
M. Wt: 194.15 g/mol
InChI Key: XSFXNPRBWYJADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-alpha-(trifluoromethyl)-1H-pyrazole-5-methanol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two methyl groups, a trifluoromethyl group, and a methanol group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-alpha-(trifluoromethyl)-1H-pyrazole-5-methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials could be 1,3-dimethyl-1,3-dicarbonyl compounds.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Addition of the Methanol Group: The methanol group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a methanol group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-alpha-(trifluoromethyl)-1H-pyrazole-5-methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the methanol group to a methyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as sodium hydride, alkyl halides, or organometallic compounds can facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Methyl derivatives, de-trifluoromethylated compounds.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

1,3-Dimethyl-alpha-(trifluoromethyl)-1H-pyrazole-5-methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-alpha-(trifluoromethyl)-1H-pyrazole-5-methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methanol group may participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1,3-Dimethyl-alpha-(trifluoromethyl)-1H-pyrazole-5-methanol can be compared with other pyrazole derivatives, such as:

    1,3-Dimethyl-1H-pyrazole-5-methanol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1,3-Dimethyl-alpha-(methyl)-1H-pyrazole-5-methanol: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

    1,3-Dimethyl-alpha-(chloromethyl)-1H-pyrazole-5-methanol:

Properties

Molecular Formula

C7H9F3N2O

Molecular Weight

194.15 g/mol

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C7H9F3N2O/c1-4-3-5(12(2)11-4)6(13)7(8,9)10/h3,6,13H,1-2H3

InChI Key

XSFXNPRBWYJADL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(C(F)(F)F)O)C

Origin of Product

United States

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